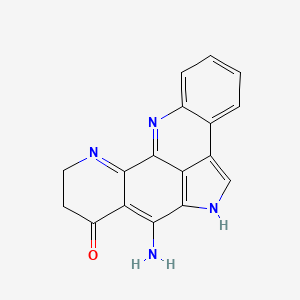
plakinidine D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
plakinidine D is a natural product found in Didemnum with data available.
Applications De Recherche Scientifique
Isolation and Structural Elucidation
Plakinidine D, a pyrroloacridine alkaloid, was first isolated from the ascidian Didemnum rubeum. Its structure was determined using spectroscopic methods, and further confirmed through the formation and characterization of derivatives like N-acetylplakinidine D and 11-deoxyplakinidine D. This discovery marked plakinidine D as the first metabolite in its family to be isolated from an ascidian (Ford & Davidson, 1997).
Another study reported the isolation of plakinidine D from two different ascidians of the genus Didemnum, highlighting its occurrence in various marine organisms. The structure was again elucidated via spectral data analysis (Smith et al., 1997).
Bioactivity and Synthetic Research
Pyrroloacridine alkaloids, including plakinidine D, have been the subject of bioactivity and synthetic research. A study on Plakortis quasiamphiaster led to the isolation of related compounds like plakinidine A and new alkaloids, contributing to a better understanding of their biological activities and potential therapeutic applications (Ralifo et al., 2007).
Recent research progress on plakinidines, including plakinidine D, encompasses their occurrence, bioactivity, and synthetic advancements. This study synthesizes existing knowledge and includes research from various groups, offering a comprehensive view of the current understanding of plakinidines (Li De-peng, 2011).
Synthesis Studies
Efforts have been made to develop synthetic routes for compounds like plakinidine D. A study outlined the construction of the pentacyclic core of plakinidines, which is crucial for understanding their chemical properties and potential for synthesis (Komori et al., 2015).
Propriétés
Nom du produit |
plakinidine D |
|---|---|
Formule moléculaire |
C17H12N4O |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
8-amino-3,10,19-triazapentacyclo[10.7.1.02,7.09,20.013,18]icosa-1(19),2,7,9(20),11,13,15,17-octaen-6-one |
InChI |
InChI=1S/C17H12N4O/c18-14-13-11(22)5-6-19-16(13)17-12-9(7-20-15(12)14)8-3-1-2-4-10(8)21-17/h1-4,7,20H,5-6,18H2 |
Clé InChI |
QQPQQVARYKXOPK-UHFFFAOYSA-N |
SMILES canonique |
C1CN=C2C(=C(C3=C4C2=NC5=CC=CC=C5C4=CN3)N)C1=O |
Synonymes |
plakinidine D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




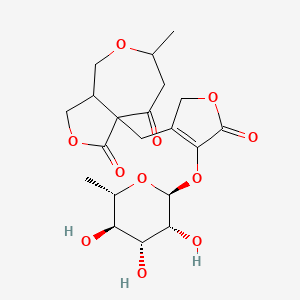
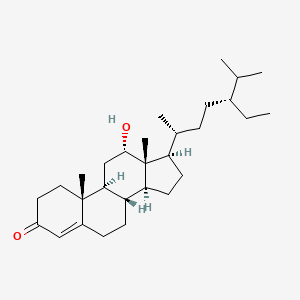
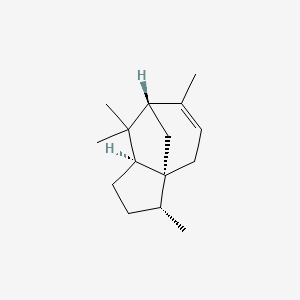
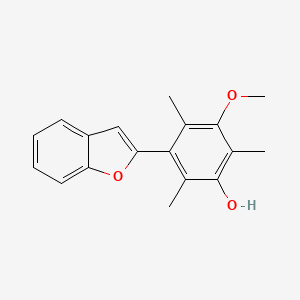
![Benzenesulfonic acid, 2-amino-5-[[2-(sulfooxy)ethyl]sulfonyl]-](/img/structure/B1246809.png)
![2'-(4-Fluorophenyl)-21-fluoro-20-oxo-11beta,17alpha-dihydroxy-pregn-4-eno[3,2-c]pyrazole](/img/structure/B1246810.png)
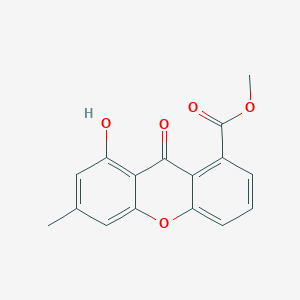
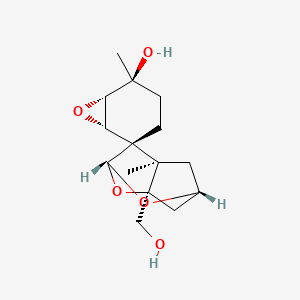
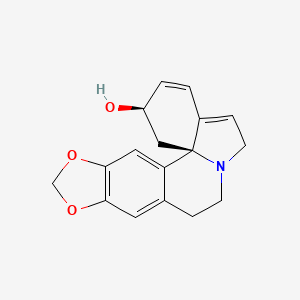
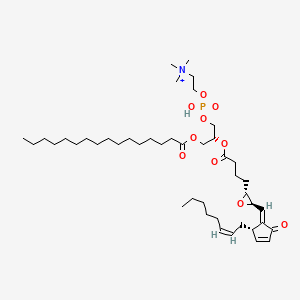
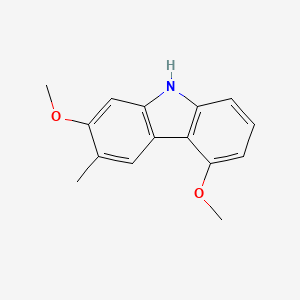

![5-(2-adamantyl)-N-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-N-methylpentanamide](/img/structure/B1246823.png)